molecular formula C53H78N12O12S2 B12391071 [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

Cat. No.: B12391071
M. Wt: 1139.4 g/mol
InChI Key: XSEDGGMYIVLKDN-YVTRKGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise addition of each amino acid to the growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can affect the peptide’s biological activity and stability .

Scientific Research Applications

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is used in various scientific research fields, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of vasopressin analogues in cellular processes.

    Medicine: Exploring potential therapeutic applications for conditions related to water retention and blood pressure regulation.

    Industry: Developing new peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves binding to vasopressin receptors in the body. These receptors are part of the G-protein-coupled receptor (GPCR) family and are involved in various signaling pathways. Upon binding, the compound activates these receptors, leading to the regulation of water retention and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modifications, which enhance its stability and activity compared to other vasopressin analogues. These modifications make it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C53H78N12O12S2

Molecular Weight

1139.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(carbamoylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C53H78N12O12S2/c1-4-77-34-19-17-33(18-20-34)26-36(59-43(68)28-53(79)21-9-6-10-22-53)46(70)61-37(25-32-13-7-5-8-14-32)48(72)64-44(31(2)3)50(74)62-38(27-41(54)66)47(71)63-39(30-78)51(75)65-24-12-16-40(65)49(73)60-35(15-11-23-57-52(56)76)45(69)58-29-42(55)67/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,66)(H2,55,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H3,56,57,76)/t35-,36+,37-,38-,39-,40-,44-/m0/s1

InChI Key

XSEDGGMYIVLKDN-YVTRKGAJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S

Origin of Product

United States

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